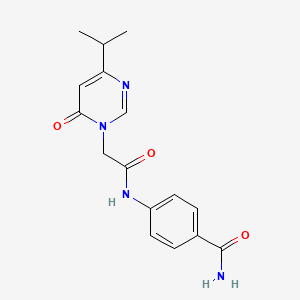

4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a compound that bridges the realms of chemistry, biology, and pharmacology. Its unique structure, comprising a benzamide backbone linked to a modified pyrimidine ring, makes it a subject of interest for various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide typically involves the following steps:

Formation of the Pyrimidine Ring: : Starting from a pyrimidine derivative, such as 4-isopropylpyrimidine, the oxo group is introduced via selective oxidation.

Acetamido Linker Formation: : The pyrimidine derivative is then reacted with acetyl chloride in the presence of a base like triethylamine to form the acetamido linker.

Benzamide Coupling: : Finally, this intermediate is coupled with an aminobenzamide derivative under peptide coupling conditions (e.g., using coupling reagents like HATU or EDC) to yield the target compound.

Industrial Production Methods: In an industrial context, the production process is scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions, increased yield, and reduced waste. Catalysts and solvents are chosen to ensure the reactions proceed efficiently and sustainably.

Análisis De Reacciones Químicas

Types of Reactions: The compound can undergo various chemical reactions, including:

Oxidation: : Due to its amide and pyrimidinone functionalities, selective oxidation can modify the oxo or acetamido groups.

Reduction: : Conditions that target the benzamide group can lead to the reduction to a benzylamine derivative.

Substitution: : Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide moiety, introducing new functional groups.

Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.

Major Products: Depending on the reaction:

Oxidation: : Formation of nitro or carboxy derivatives.

Reduction: : Conversion to amine derivatives.

Substitution: : Introduction of various substituents like halides or alkyl groups.

Aplicaciones Científicas De Investigación

Chemistry: In synthetic organic chemistry, 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide serves as a precursor for more complex molecules and functional materials.

Biology: Biochemists use this compound as a probe to study enzyme activity and as a potential inhibitor of key biological pathways.

Medicine: Pharmacologists are investigating its potential as a lead compound in drug discovery, particularly for its ability to interact with nucleotide-binding sites.

Industry: In industrial applications, it's utilized in the development of novel materials with specific electronic and optical properties.

Mecanismo De Acción

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. Its mechanism typically involves:

Interaction with Enzyme Active Sites: : The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites.

Pathway Modulation: : By interfering with key biochemical pathways, it alters cellular processes.

Comparación Con Compuestos Similares

Similar Compounds:

4-(2-(6-oxo-4-pyrimidinyl)acetamido)benzamide: : Lacks the isopropyl group.

4-acetamidobenzamide: : Similar benzamide structure but without the pyrimidine ring.

Uniqueness: What sets 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide apart is its specific structure that allows for targeted interactions in both chemical and biological systems, making it highly versatile for research and industrial applications.

And there you have it—a comprehensive guide to the world of this compound! Let me know if there's anything more you’d like to explore about this compound.

Actividad Biológica

The compound 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2. The compound features a pyrimidine ring, an acetamido group, and a benzamide structure, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route can include:

- Formation of the Pyrimidinone Ring : This can be achieved through condensation reactions between suitable aldehydes and amines followed by cyclization.

- Acetamido Linkage Formation : The acetamido group is introduced via reaction with acetic anhydride or acetyl chloride.

- Final Product Formation : The compound is completed by coupling the pyrimidinone with the benzamide moiety.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antifungal and antibacterial effects. For instance, compounds with structural similarities have demonstrated efficacy against pathogens like Botrytis cinerea and Fusarium graminearum .

- Inhibition of Enzymatic Activity : This compound may interact with specific enzymes or receptors, potentially leading to modulation of key biochemical pathways. Its mechanism could involve competitive inhibition or allosteric modulation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various fungi and bacteria | |

| Enzyme Inhibition | Potential inhibitor of specific enzyme targets | |

| Cytotoxicity | Assessment in cancer cell lines |

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of derivatives similar to this compound against Botrytis cinerea. The results indicated that certain derivatives exhibited over 80% inhibition at concentrations lower than traditional antifungals .

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggested a dose-dependent response, with significant cell death observed at higher concentrations, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the isopropyl group or variations in the acetamido moiety can significantly alter biological activity. For example, replacing the isopropyl group with other alkyl chains has been shown to enhance antimicrobial properties while reducing cytotoxicity .

Propiedades

IUPAC Name |

4-[[2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-10(2)13-7-15(22)20(9-18-13)8-14(21)19-12-5-3-11(4-6-12)16(17)23/h3-7,9-10H,8H2,1-2H3,(H2,17,23)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJNYYVBUHRZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.